molecular formula C22H20N2O3 B8499418 4-[(Dibenzylcarbamoyl)amino]benzoic acid CAS No. 86764-84-3

4-[(Dibenzylcarbamoyl)amino]benzoic acid

Cat. No. B8499418
M. Wt: 360.4 g/mol
InChI Key: AESQUTRXAMDOSL-UHFFFAOYSA-N
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Patent
US04387106

Procedure details

A solution of 5.61 g. of 1,1-dibenzyl-3-(4-carboethoxyphenyl)urea in 100 ml of ethanol is treated with 25 ml of 1 N aqueous sodium hydroxide solution, stirred under reflux for 16 hours, allowed to cool, acidified with 1 N hydrochloric acid, and filtered. The solid is recrystallized from ethanol to yield 1,1-dibenzyl-3-(4-carboxyphenyl)urea as a white solid, mp 210°-214°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:9]([NH:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]([O:20]CC)=[O:19])=[CH:14][CH:13]=1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].Cl>C(O)C>[CH2:23]([N:8]([CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:9]([NH:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]([OH:20])=[O:19])=[CH:14][CH:13]=1)=[O:10])[C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C(=O)NC1=CC=C(C=C1)C(=O)OCC)CC1=CC=CC=C1
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C(=O)NC1=CC=C(C=C1)C(=O)O)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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